

# Solvent Red 49: A Comprehensive Technical Review of Its Applications

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Compound of Interest				
Compound Name:	Solvent Red 49			
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the applications of **Solvent Red 49**. Also known as Rhodamine B base, this versatile xanthene dye is widely utilized across various industrial and scientific fields due to its vibrant color and strong fluorescent properties. This document details its primary uses, presents key quantitative data, outlines experimental protocols, and provides visualizations of experimental workflows.

### **Overview of Solvent Red 49**

**Solvent Red 49** (CAS No. 509-34-2) is a synthetic organic dye characterized by its brilliant bluish-red or pink hue.[1] Structurally, it is the spirolactone form of Rhodamine B. This form is typically less fluorescent than its zwitterionic counterpart, Rhodamine B, but the equilibrium between the two can be influenced by the solvent environment and pH.[1] Its excellent solubility in organic solvents and oils, coupled with high thermal stability, makes it a preferred colorant in many industrial processes.[2] In scientific research, its fluorescent properties are harnessed for various imaging and detection techniques.

# **Quantitative Data**

A summary of the key physical, chemical, spectral, and toxicological properties of **Solvent Red 49** is presented in the tables below for easy comparison and reference.





**Table 1: Physical and Chemical Properties of Solvent** 

**Red 49** 

Property	Value	Reference(s)
CAS Number	509-34-2	[3]
Molecular Formula	C28H30N2O3	[3]
Molecular Weight	442.55 g/mol	[3]
Appearance	Red to violet powder	[4]
Melting Point	139 - 141.1 °C	[5]
Boiling Point	> 340 °C	[5]
Solubility in Water	8 to 15 g/L (for Rhodamine B)	[1]
Solubility in Ethanol	15 g/L (for Rhodamine B)	[1]

**Table 2: Spectral Properties of Solvent Red 49** 

(Rhodamine B)

Property	Value	Conditions	Reference(s)
Absorption Maximum (λmax)	~543 nm	[6]	
Emission Maximum (λem)	~565 nm	[6]	
Quantum Yield (Φ)	0.31	In water	[7]
0.49	In ethanol	[1][8]	
0.65	In basic ethanol	[1][8]	
0.68	In 94% ethanol	[1]	_
0.70	In ethanol	[9]	_
0.92	In ethanol (relative to fluorescein)	[10]	_



**Table 3: Toxicological Data for Solvent Red 49** 

Test	Result	Species	Reference(s)
Oral LD50	Harmful if swallowed (H302)	Not specified	
Dermal LD50	> 2000 mg/kg	Rat	[5]
LC50 (Fish)	50 mg/L (96 h)	Danio rerio	[5]
EC50 (Daphnia)	3.4 mg/L (48 h)	Daphnia magna	[5]
EC50 (Algae)	13.4 mg/L (72 h)	Desmodesmus subspicatus	[5]

# **Industrial Applications**

**Solvent Red 49** is a workhorse colorant in numerous industries due to its vibrant shade, good lightfastness, and excellent thermal stability.

# **Plastics and Polymers**

A primary application of **Solvent Red 49** is in the coloration of various plastics.[2] Its fat-soluble nature allows for seamless integration into non-polar polymer matrices, ensuring uniform and vibrant coloration. It is particularly valued for its high thermal stability, making it suitable for high-temperature processing methods like injection molding and extrusion. This property ensures that the dye does not degrade, discolor, or migrate during manufacturing, resulting in a final product with excellent color fidelity. Common plastics colored with **Solvent Red 49** include:

- Polyvinyl chloride (PVC)
- Polystyrene (PS)
- Polycarbonate (PC)
- Acrylics

# **Inks and Coatings**



The high solubility of **Solvent Red 49** in organic solvents makes it an ideal candidate for solvent-based inks and coatings.[2] It provides a bright, crisp color with good payoff, which is essential for printing, industrial marking, and specialty coatings. The dye's good lightfastness contributes to the longevity of the printed or coated materials, resisting fading upon exposure to light.

A general formulation for a solvent-based ink includes a solvent, a resin (binder), a colorant (like **Solvent Red 49**), and various additives to control properties like viscosity and surface tension.

# Other Industrial Uses

Beyond plastics and inks, **Solvent Red 49** is used to color a variety of other products, including:

- Wood stains and coatings: It provides a consistent and fade-resistant color to wood products.
- Leather finishes: Used to dye and finish leather goods.
- Waxes and candles: It imparts a uniform color with minimal bleeding.[2]
- Aluminum foil and hot stamping foils: For decorative coloring.

# **Applications as a Biological Stain**

In the scientific community, **Solvent Red 49** is more commonly known by its chemical name, Rhodamine B base. Its fluorescent properties are extensively utilized in various biological imaging techniques.

# **Fluorescence Microscopy**

Rhodamine B is a widely used fluorescent dye in microscopy for visualizing cellular structures. It can be used to stain cell membranes, and when used in conjunction with other dyes like DAPI or Hoechst, it allows for multicolor imaging of both the cytoplasm and the nucleus.[1] Its derivatives, such as Rhodamine 123, are used to specifically target and visualize mitochondria, providing insights into cellular metabolism and health.[1] Rhodamine phalloidin conjugates are employed to stain actin filaments, which are crucial components of the cytoskeleton.[1]



# **Flow Cytometry**

Flow cytometry benefits from the bright fluorescence of Rhodamine B for the rapid analysis and sorting of cells. Cells can be labeled with Rhodamine B or its conjugates to identify specific cell populations based on surface markers or other characteristics.

# **Staining for Acid-Fast Bacteria**

A significant application of Rhodamine B in microbiology is in the Auramine-Rhodamine stain for the detection of acid-fast bacteria, most notably Mycobacterium tuberculosis.[1] This fluorescence microscopy technique is highly sensitive and allows for the rapid visualization of the bacteria against a dark background.

# **Experimental Protocols**

This section provides detailed methodologies for some of the key applications of **Solvent Red 49** (Rhodamine B) cited in the literature.

# General Protocol for Staining Fixed Cells for Fluorescence Microscopy

This protocol provides a general guideline for staining fixed cells with Rhodamine B. Optimization may be necessary depending on the cell type and specific target.

#### Materials:

- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde in PBS (Fixative)
- 0.1-0.5% Triton X-100 in PBS (Permeabilization buffer, optional)
- Rhodamine B stock solution (e.g., 1 mg/mL in DMSO)
- Mounting medium (preferably with an anti-fade agent)

#### Procedure:



- Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
- Fixation: Carefully remove the culture medium and wash the cells once with PBS. Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 10-20 minutes at room temperature.[5]
- Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.
  [5]
- Permeabilization (Optional): If staining intracellular structures, add the permeabilization buffer (0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.
   [5]
- Washing (if permeabilized): Wash the cells three times with PBS for 5 minutes each.
- Staining: Dilute the Rhodamine B stock solution in PBS to a final working concentration (typically in the μM range, e.g., 1-10 μM). Incubate the cells with the Rhodamine B working solution for 20-60 minutes at room temperature, protected from light.[4][5]
- Washing: Remove the staining solution and wash the cells three to five times with PBS to remove unbound dye.[5]
- Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Rhodamine B (e.g., excitation ~540-550 nm, emission ~570-590 nm).
   [5]

## **Auramine-Rhodamine Staining for Acid-Fast Bacteria**

This protocol is adapted for the detection of mycobacteria in smears.

#### Materials:

- Auramine O
- Rhodamine B (C.I. 45170)



- Glycerol
- Phenol
- Distilled water
- Acid-alcohol (decolorizer)
- Potassium permanganate solution (counterstain)

#### Procedure:

- Staining Solution Preparation:
  - Dissolve 3 g of Auramine O and 1.5 g of Rhodamine B in 150 ml of glycerol at room temperature with stirring.
  - Add 20 ml of liquefied phenol (melted at 45°C) and mix.
  - Add 100 ml of distilled water, mix well, and filter through glass wool.
- Smear Preparation and Fixation: Prepare a smear of the sample on a clean microscope slide, air-dry, and heat-fix.
- Primary Staining: Flood the slide with the Auramine-Rhodamine solution and allow it to stand for 15-20 minutes.[5]
- Washing: Rinse the slide thoroughly with distilled water.
- Decolorization: Decolorize with acid-alcohol until the smear is colorless.
- Washing: Wash the slide thoroughly with distilled water.
- Counterstaining: Apply the potassium permanganate solution for 1-2 minutes.[5][7]
- Washing and Drying: Rinse with distilled water and allow to air-dry.[5][7]
- Imaging: Examine the slide under a fluorescence microscope. Acid-fast bacteria will appear as bright reddish-yellow fluorescent bacilli against a dark background.



# Flow Cytometry Protocol for Cellular Uptake Studies

This protocol provides a general framework for using Rhodamine B to assess cellular uptake or efflux.

#### Materials:

- · Cells in suspension
- Appropriate cell culture medium or buffer (e.g., PBS)
- Rhodamine B stock solution
- Flow cytometer

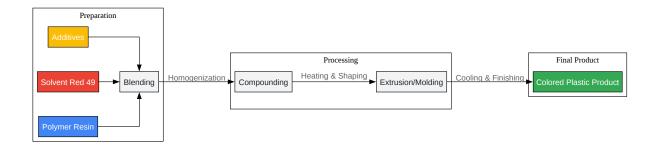
#### Procedure:

- Cell Preparation: Harvest and wash the cells, then resuspend them in the appropriate medium or buffer at a suitable concentration (e.g., 1 x 10<sup>6</sup> cells/mL).
- Staining: Add Rhodamine B to the cell suspension to a final concentration (e.g., 1 μM).[4] For time-course experiments, samples can be taken at different time points. For inhibition studies, pre-incubate cells with the inhibitor before adding Rhodamine B.
- Incubation: Incubate the cells with Rhodamine B for a specific duration (e.g., 3 hours) at a controlled temperature (e.g., 10°C), protected from light.[4]
- Washing: After incubation, wash the cells with cold PBS to remove extracellular dye.
  Centrifuge the cells and resuspend them in fresh PBS.
- Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer with appropriate excitation and emission filters for Rhodamine B.

## **Visualizations**

The following diagrams illustrate generalized workflows for the application of **Solvent Red 49**.

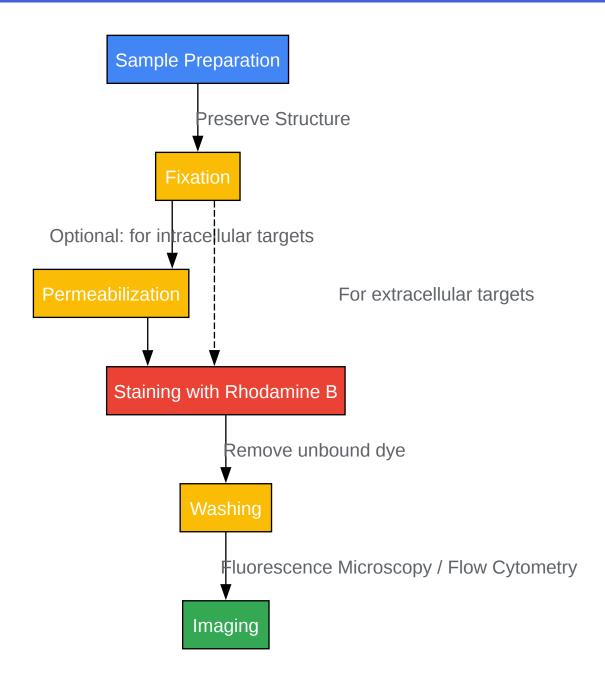




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Caption: Workflow for the coloration of plastics with Solvent Red 49.





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Caption: General workflow for biological staining with Rhodamine B.

## Conclusion

**Solvent Red 49** is a highly versatile dye with significant applications in both industrial manufacturing and scientific research. Its desirable properties, including strong coloration, high solubility in organic solvents, thermal stability, and fluorescence, ensure its continued use in a wide array of fields. For industrial applications, it provides a reliable and vibrant coloration



solution for plastics, inks, and coatings. In the life sciences, as Rhodamine B base, it remains an indispensable tool for fluorescence microscopy and flow cytometry, enabling the visualization and analysis of cellular structures and processes. Further research into novel applications and formulations of this classic dye is likely to continue, expanding its utility even further.

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